6-硝基-1H-吲唑-3-羧酸

描述

“6-Nitro-1H-indazole-3-carboxylic acid” is a derivative of indazole . Indazole derivatives are important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities, hence, they have gained considerable attention in the field of medicinal chemistry .

Synthesis Analysis

Indazole derivatives are synthesized through various methods. One such method involves the nitrosation of indoles in a slightly acidic environment . This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .

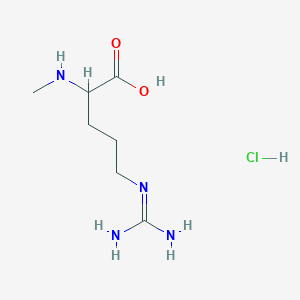

Molecular Structure Analysis

The molecular formula of “6-Nitro-1H-indazole-3-carboxylic acid” is C7H5N3O2 . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Chemical Reactions Analysis

Indazole derivatives are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . They are also important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .

Physical And Chemical Properties Analysis

The molecular weight of “6-Nitro-1H-indazole-3-carboxylic acid” is 163.1335 g/mol . More specific physical and chemical properties are not available in the retrieved papers.

科学研究应用

Anticancer Properties

6-Nitro-1H-indazole-3-carboxylic acid has drawn attention due to its potential as an anticancer agent. Researchers have explored its effects on cancer cells, aiming to develop novel therapies. Some studies have investigated its cytotoxicity against specific cancer cell lines, assessing its ability to inhibit tumor growth and induce apoptosis .

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Scientists have evaluated its effectiveness against bacteria, fungi, and other pathogens. By understanding its mode of action and interactions with microbial targets, researchers hope to develop new antibiotics or antifungal agents .

Anti-inflammatory Potential

Inflammation plays a crucial role in various diseases. Researchers have investigated whether 6-Nitro-1H-indazole-3-carboxylic acid can modulate inflammatory pathways. Its anti-inflammatory effects may contribute to the development of therapeutic interventions for conditions like rheumatoid arthritis or inflammatory bowel diseases .

Neuroprotective Effects

Interest exists in exploring the compound’s impact on neuronal health. Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve oxidative stress and inflammation. Researchers aim to uncover whether this compound can protect neurons and potentially serve as a neuroprotective agent .

Synthetic Methodology

Beyond its biological applications, chemists investigate novel synthetic routes for 6-Nitro-1H-indazole-3-carboxylic acid. Developing efficient and scalable methods for its synthesis is essential for both research and industrial purposes. Researchers explore innovative strategies to access this compound .

Pharmacokinetics and Drug Delivery

Understanding the compound’s pharmacokinetic properties is crucial for drug development. Researchers study its absorption, distribution, metabolism, and excretion. Additionally, investigations into drug delivery systems (such as nanoparticles or prodrugs) aim to enhance its bioavailability and targeted delivery .

These six areas highlight the multifaceted nature of 6-Nitro-1H-indazole-3-carboxylic acid. Its potential spans from cancer therapy to synthetic chemistry, making it an intriguing subject for ongoing research. If you’d like further details or additional applications, feel free to ask!

作用机制

Target of Action

The primary targets of 6-Nitro-1H-indazole-3-carboxylic acid are Nitric Oxide Synthase (NOS), specifically inducible Nitric Oxide Synthase (iNOS) and endothelial Nitric Oxide Synthase (eNOS) . These enzymes play a crucial role in the production of Nitric Oxide (NO), a messenger molecule with diverse functions throughout the body .

Mode of Action

The compound interacts with its targets (iNOS and eNOS) and inhibits their activity . This inhibition results in a decrease in the production of NO . NO is known to mediate tumoricidal and bactericidal actions in macrophages , thus the inhibition of NO production can have significant effects on these processes.

Result of Action

The primary molecular effect of 6-Nitro-1H-indazole-3-carboxylic acid is the inhibition of NOS and the subsequent reduction in NO production . On a cellular level, this could lead to changes in processes regulated by NO, such as cell signaling, immune response, and vasodilation.

Action Environment

The efficacy and stability of 6-Nitro-1H-indazole-3-carboxylic acid could be influenced by various environmental factors. For instance, pH levels might affect the compound’s stability and activity, as some studies suggest that nitrosation of indoles occurs in a slightly acidic environment . .

安全和危害

While specific safety and hazard information for “6-Nitro-1H-indazole-3-carboxylic acid” is not available, it’s generally recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .

属性

IUPAC Name |

6-nitro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)7-5-2-1-4(11(14)15)3-6(5)9-10-7/h1-3H,(H,9,10)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQFFHKDZNETBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NN=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630784 | |

| Record name | 6-Nitro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-1H-indazole-3-carboxylic acid | |

CAS RN |

857801-97-9 | |

| Record name | 6-Nitro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

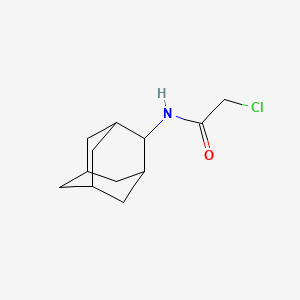

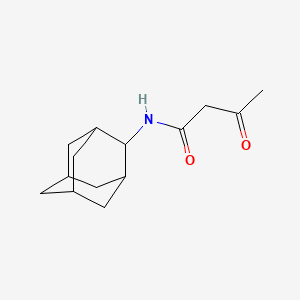

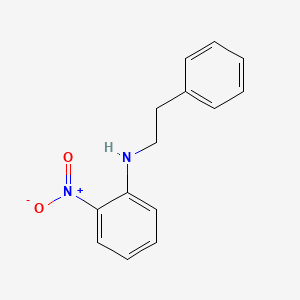

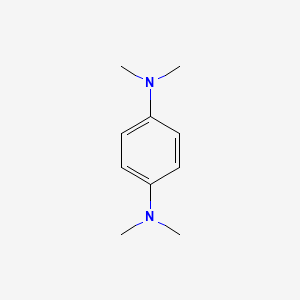

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B3023313.png)

![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/structure/B3023322.png)

![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B3023325.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride](/img/structure/B3023326.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine](/img/structure/B3023327.png)

![methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B3023328.png)